

A Comparative Guide to the Experimental Validation of Novel Pyrazole Compounds' Biological Activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-methoxyphenyl)-1*H*-pyrazol-5-amine

Cat. No.: B107448

[Get Quote](#)

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[\[1\]](#)[\[2\]](#)[\[3\]](#) The journey from a newly synthesized pyrazole derivative to a potential therapeutic agent is paved with rigorous experimental validation. This guide provides an in-depth, comparative analysis of the essential assays and methodologies required to elucidate the biological activity of novel pyrazole compounds, grounded in scientific integrity and field-proven insights.

The Rationale for a Multi-Faceted Validation Approach

A single assay is insufficient to comprehensively characterize the biological profile of a novel compound. A well-rounded validation strategy employs a battery of tests to assess cytotoxicity, target engagement, and broader physiological effects. This multi-pronged approach not only builds a robust data package but also provides critical insights into the compound's mechanism of action, selectivity, and potential therapeutic window.

Part 1: In Vitro Cytotoxicity Assessment: The First Line of Inquiry

The initial step in evaluating the potential of a novel pyrazole compound, particularly for anticancer applications, is to determine its cytotoxic effects on relevant cell lines. Several colorimetric assays are widely used for this purpose, each with its own advantages and underlying principles.

Methodology Showdown: MTT, XTT, and SRB Assays

The choice of cytotoxicity assay can significantly impact the interpretation of results. Here, we compare three commonly employed methods:

- **MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:** This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.^[4] The intensity of the color, measured after solubilizing the formazan crystals, is proportional to the number of viable cells.
- **XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay:** Similar to the MTT assay, the XTT assay also measures the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing potential inaccuracies.
- **SRB (Sulphorhodamine B) Assay:** This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which correlates with cell number.

Causality in Assay Selection: While all three assays are effective, the choice often depends on the specific research question and the nature of the compound being tested. The MTT assay is a classic and cost-effective method. The XTT assay offers convenience and potentially higher accuracy due to the soluble formazan product. The SRB assay, which measures total protein content, can be less susceptible to interference from compounds that affect mitochondrial respiration, a potential confounding factor in MTT and XTT assays.

Comparative Cytotoxicity of Novel Pyrazole Derivatives

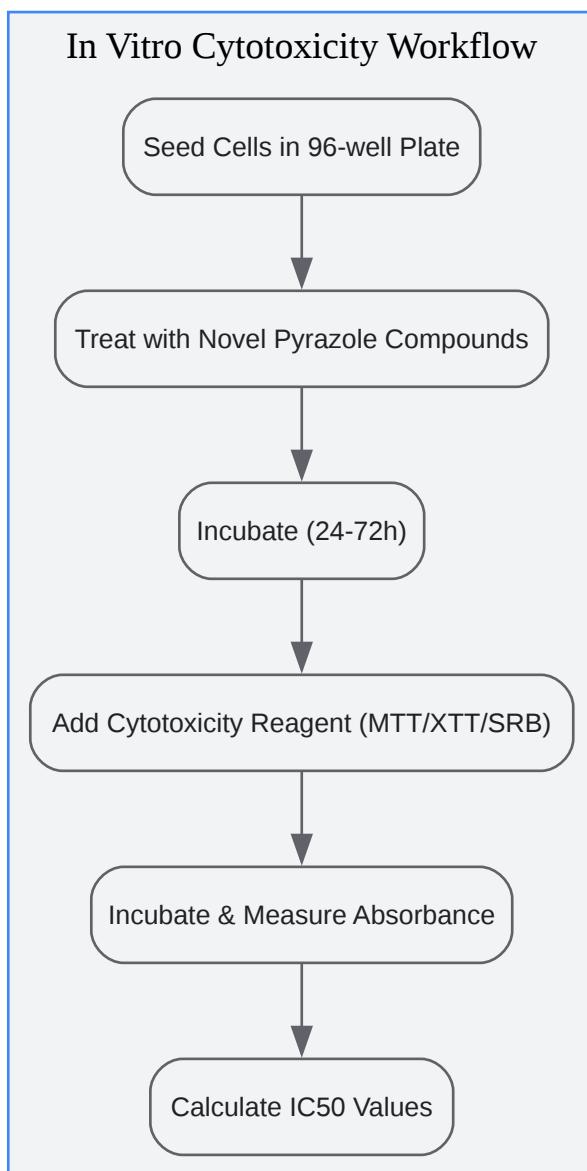
The following table summarizes the cytotoxic activity (IC₅₀ values) of several novel pyrazole compounds against various cancer cell lines, compared to the established anticancer drug Doxorubicin and the selective COX-2 inhibitor Celecoxib.

Compound/Drug	Cell Line	Cancer Type	IC50 (μM)	Reference
Novel Pyrazole 1	HT-29	Colon Cancer	6.43	[5]
PC-3	Prostate Cancer	9.83	[5]	
Novel Pyrazole 2	A549	Lung Cancer	8.0	[6]
HeLa	Cervical Cancer	9.8	[6]	
MCF-7	Breast Cancer	5.8	[6]	
Novel Pyrazole 3	HepG2	Liver Cancer	13.14	[7][8]
MCF-7	Breast Cancer	8.03	[7][8]	
Doxorubicin	HT-29	Colon Cancer	Comparable to Novel Pyrazole 1	[5]
MCF-7	Breast Cancer	4.17	[6]	
Celecoxib	CNE-2	Nasopharyngeal Carcinoma	41.04	[9]
Hone-1	Nasopharyngeal Carcinoma	49.68	[9]	
HK-1	Nasopharyngeal Carcinoma	51.74	[9]	
SKOV3	Ovarian Cancer	25	[10]	
HEY	Ovarian Cancer	44	[10]	
IGROV1	Ovarian Cancer	50	[10]	

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized workflow for assessing the cytotoxicity of novel pyrazole compounds using the MTT assay.


Materials:

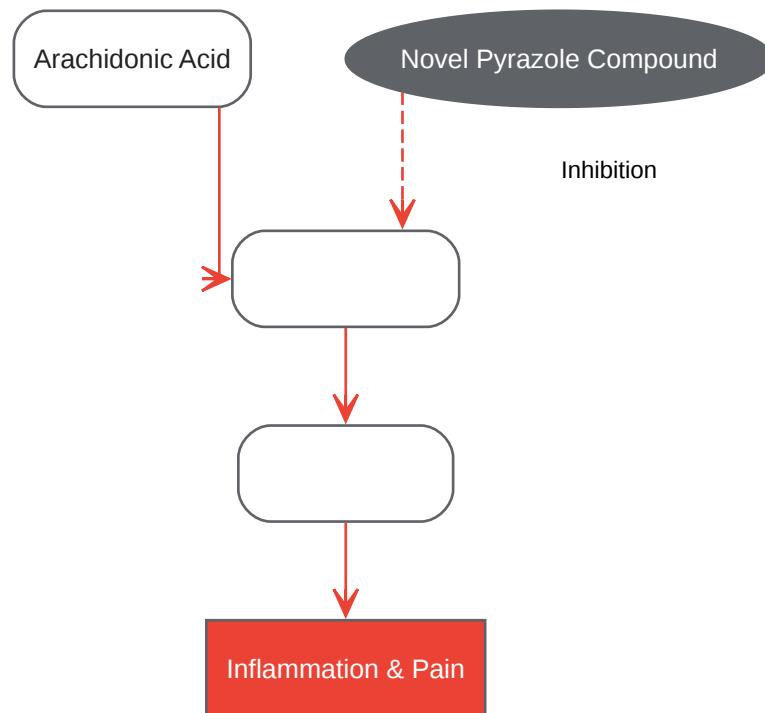
- 96-well microtiter plates
- Cancer cell lines of interest
- Complete cell culture medium
- Novel pyrazole compounds (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Step-by-Step Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds and a positive control (e.g., Doxorubicin) in culture medium. Add 100 μ L of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, carefully remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
- Solubilization: Carefully remove the MTT solution and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.

[Click to download full resolution via product page](#)

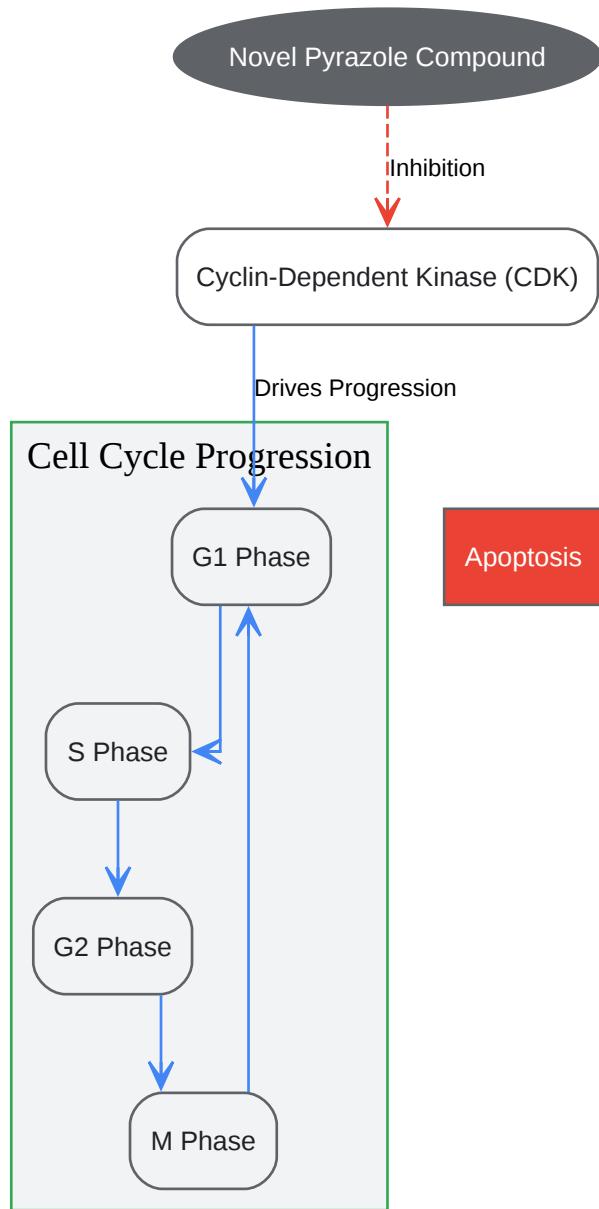

Caption: General workflow for in vitro cytotoxicity testing.

Part 2: Unraveling the Mechanism of Action: Enzyme Inhibition Assays

Many biologically active pyrazole compounds exert their effects by inhibiting specific enzymes. [11][12] Two prominent examples are the cyclooxygenase (COX) enzymes, particularly COX-2 in inflammation, and cyclin-dependent kinases (CDKs) in cancer cell cycle regulation.[8][10][11][12]

Targeting Inflammation: COX-2 Inhibition

The pyrazole-containing drug Celecoxib is a well-known selective COX-2 inhibitor.[8][10] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10] The selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.



[Click to download full resolution via product page](#)

Caption: Simplified COX-2 inhibition pathway by pyrazole compounds.

Targeting Cancer: CDK Inhibition

CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle.[\[11\]](#)[\[13\]](#) Dysregulation of CDK activity is a hallmark of cancer.[\[11\]](#) Several novel pyrazole derivatives have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[\[7\]](#)[\[8\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Overview of CDK inhibition and cell cycle arrest.

Comparative Enzyme Inhibitory Activity

The following table presents the enzyme inhibitory activity of novel pyrazole compounds against COX-2 and CDK2, with comparisons to established inhibitors.

Compound/Drug	Target Enzyme	IC50/Ki	Reference
Novel Pyrazole 4	COX-2	IC50 = 1.15 μ M	[12][14]
Novel Pyrazole 5	COX-2	IC50 = 1.50 μ M	[12][14]
Celecoxib	COX-2	IC50 = 2.16 μ M	[12][14]
Novel Pyrazole 6	CDK2	IC50 = 0.45 μ M	
Novel Pyrazole 7	CDK2	IC50 = 0.46 μ M	[7]
Novel Pyrazole 8	CDK2	IC50 = 0.96 μ M	[11][15]
Roscovitine (CDK inhibitor)	CDK2	IC50 = 0.99 μ M	[7]

Note: A lower IC50 or Ki value indicates greater potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of novel pyrazole compounds against a specific kinase, such as CDK2.

Materials:

- Recombinant active kinase (e.g., CDK2/Cyclin A)
- Kinase-specific substrate
- ATP (Adenosine triphosphate)
- Kinase buffer
- Novel pyrazole compounds
- Positive control inhibitor (e.g., Roscovitine)

- 96-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- Plate reader

Step-by-Step Procedure:

- Reagent Preparation: Prepare serial dilutions of the novel pyrazole compounds and the positive control inhibitor in the appropriate kinase buffer.
- Reaction Setup: In a 96-well plate, add the kinase, the pyrazole compound (or control), and the kinase-specific substrate.
- Reaction Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specific duration.
- Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is inversely proportional to the kinase activity.
- Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Part 3: Assessing Antimicrobial Potential

The pyrazole scaffold is also found in compounds with significant antimicrobial activity.[\[3\]](#)[\[16\]](#) [\[17\]](#)[\[18\]](#) The agar well diffusion method is a widely used and straightforward technique to screen for antibacterial and antifungal properties.

Comparative Antimicrobial Activity

The table below shows the antimicrobial activity of novel pyrazole derivatives, indicated by the zone of inhibition, against various bacterial and fungal strains.

Compound	Microorganism	Type	Zone of Inhibition (mm)	Reference
Novel Pyrazole 9	Escherichia coli	Gram-negative Bacteria	27	[17]
Staphylococcus aureus	Gram-positive Bacteria	22	[17]	
Bacillus subtilis	Gram-positive Bacteria	30	[17]	
Klebsiella pneumoniae	Gram-negative Bacteria	20	[17]	
Aspergillus niger	Fungus	35	[17]	
Candida albicans	Fungus	25	[17]	
Ciprofloxacin (Antibiotic)	Escherichia coli	Gram-negative Bacteria	MIC: 0.5 µg/mL	[16]
Clotrimazole (Antifungal)	Aspergillus niger	Fungus	MIC: 2 µg/mL	[16]

Note: A larger zone of inhibition indicates greater antimicrobial activity. MIC (Minimum Inhibitory Concentration) is another measure of antimicrobial potency.

Experimental Protocol: Agar Well Diffusion Assay

This protocol describes the agar well diffusion method for evaluating the antimicrobial activity of novel pyrazole compounds.

Materials:

- Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)
- Cultures of test microorganisms

- Novel pyrazole compounds (dissolved in a suitable solvent)
- Positive control antibiotics/antifungals
- Sterile cork borer
- Micropipette
- Incubator

Step-by-Step Procedure:

- Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.
- Well Creation: Use a sterile cork borer to create wells of a defined diameter in the agar.
- Compound Application: Add a specific volume of the novel pyrazole compound solution, a positive control, and a solvent control into separate wells.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
- Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Part 4: In Vivo Validation: Bridging the Gap to Clinical Relevance

Promising in vitro results must be validated in vivo to assess a compound's efficacy and safety in a whole-organism context.[\[5\]](#)[\[19\]](#) Animal models, such as mouse xenografts for cancer, are indispensable for this purpose.

In Vivo Efficacy in a Mouse Xenograft Model

A study on a novel pyrazole derivative in a non-small cell lung cancer (NSCLC) xenograft model in mice demonstrated significant tumor growth inhibition without obvious side effects.[\[20\]](#)

Another pyrazole compound showed a 97% tumor growth inhibition at a dose of 30 mg/kg in a TRKA WT xenograft mouse model.[\[2\]](#)

Preliminary Toxicity Assessment

Acute toxicity studies are crucial to determine the safety profile of a new compound. For one pyrazole derivative, the LD50 (the dose lethal to 50% of the test animals) in mice was determined to be 993 mg/kg.[\[21\]](#) Another study on a novel pyrazole derivative found it to be practically nontoxic in acute toxicity tests.

Experimental Protocol: In Vivo Tumor Growth Inhibition Study

This protocol provides a general outline for an in vivo efficacy study of a novel anticancer pyrazole compound in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cells
- Novel pyrazole compound formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement
- Animal balance

Step-by-Step Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
- Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice into treatment and control groups.

- Compound Administration: Administer the novel pyrazole compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
- Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice as indicators of toxicity.
- Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if significant toxicity is observed in the treatment group.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

The experimental validation of novel pyrazole compounds is a systematic and multi-faceted process that is essential for advancing promising candidates through the drug discovery pipeline. By employing a combination of robust *in vitro* and *in vivo* assays, researchers can build a comprehensive understanding of a compound's biological activity, mechanism of action, and safety profile. This guide provides a framework for designing and interpreting these critical experiments, ultimately contributing to the development of new and effective therapeutics based on the versatile pyrazole scaffold.

References

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (Link not available)
- Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. ([Link])
- Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. (Link not available)
- Recent Advances in the Development of Pyrazole Deriv
- (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ([Link])
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. ([Link])

- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. ([\[Link\]](#))
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ([\[Link\]](#))
- The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer. ([\[Link\]](#))
- Celecoxib induces dose dependent growth inhibition in nasopharyngeal carcinoma cell lines independent of cyclooxygenase-2 expression. ([\[Link\]](#))
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ([\[Link\]](#))
- Pyrazoles as anticancer agents: Recent advances. ([\[Link\]](#))
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. ([\[Link\]](#))
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. ([\[Link\]](#))
- Preclinical toxicologic study of 2,3-dihydro-1H-imidazo[1,2-b] pyrazole (IMPY) in mice, dogs, and monkeys. ([\[Link\]](#))
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv
- Selective COX-2 inhibitor pyrazole derivatives derived
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF- α , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. ([\[Link\]](#))
- New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF- α , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. ([\[Link\]](#))
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ([\[Link\]](#))
- Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. ([\[Link\]](#))
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. ([\[Link\]](#))
- Analysis of the in vitro inhibition of murine and human tumor cell growth by pyrazole derivatives and a substituted azabicyclo [3.1.0] hexane-2,4-dione. ([\[Link\]](#))
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ([\[Link\]](#))
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ([\[Link\]](#))
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. ([\[Link\]](#))
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ([\[Link\]](#))
- Cytotoxicity study of pyrazole deriv
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Comparison of cytotoxicity of the newly synthesized pyrazoles to the... ([\[Link\]](#))
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. ([\[Link\]](#))
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiprolifer

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]
- 5. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Celecoxib induces dose dependent growth inhibition in nasopharyngeal carcinoma cell lines independent of cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF- α , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF- α , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]

- 20. Preclinical toxicologic study of 2,3-dihydro-1H-imidazo[1,2-b] pyrazole (IMPY) in mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Experimental Validation of Novel Pyrazole Compounds' Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107448#experimental-validation-of-the-biological-activity-of-novel-pyrazole-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com